DiAzK
Description
Engineering of Pyrrolysyl-Transfer RNA Synthetase/Transfer RNA Pairs for Diazirine-Lysine Integration
The orthogonal pyrrolysyl-transfer RNA synthetase (PylRS)/transfer RNA (tRNA) pair, derived from methanogenic archaea, serves as the cornerstone for DiazK incorporation. PylRS exhibits a unique structural architecture that enables recognition of tRNAPyl’s compact tertiary core, a feature absent in canonical tRNAs. The synthetase’s N-terminal domain binds the tRNA’s acceptor stem and variable loop through a concave surface, sterically excluding bulkier tRNAs while accommodating tRNAPyl’s truncated D-loop and extended anticodon stem. This structural orthogonality ensures minimal cross-reactivity with endogenous aminoacyl-tRNA synthetases, a prerequisite for precise ncAA incorporation.
Critical to this compound recognition is the engineering of PylRS’s active site. Wild-type PylRS from Methanosarcina barkeri possesses a hydrophobic binding pocket that accommodates pyrrolysine’s methylammonium side chain. To adapt this pocket for this compound, mutations such as Y271M, L271A, and C313A (numbering based on M. barkeri PylRS) were introduced, enlarging the cavity to fit the diazirine-propoxycarbonyl group. Molecular dynamics simulations reveal that these substitutions reduce steric clashes while maintaining hydrogen-bonding interactions between the catalytic residue N346 and this compound’s carbonyl oxygen. The engineered variant, termed DiazKRS, demonstrates a 15-fold increase in this compound incorporation efficiency compared to wild-type PylRS in Escherichia coli.
Concurrent engineering of tRNAPyl has further enhanced orthogonality. The absence of a nucleotide between the acceptor and D stems in tRNAPyl creates a unique minor groove geometry, which is complemented by cationic residues in PylRS’s N-terminal domain. Mutations in the tRNA’s anticodon loop, such as C34G, enable reassignment of alternative codons (e.g., UAG, UAA) without disrupting synthetase binding. This flexibility allows this compound to be incorporated at multiple sites within a single protein, a capability critical for mapping protein-protein interaction networks.
Amber Codon Suppression Strategies in Prokaryotic and Eukaryotic Systems
Amber codon (UAG) suppression is the predominant strategy for this compound incorporation, leveraging the PylRS/tRNAPyl pair’s orthogonality. In prokaryotic systems like E. coli, the single-domain PylRS from Candidatus Methanomethylophilus alvus (CMaPylRS) has emerged as a superior tool due to its streamlined architecture and enhanced catalytic efficiency. CMaPylRS incorporates this compound at rates up to 14-fold higher than Methanosarcinaceae orthologs, attributed to optimized tRNAPyl interactions and reduced metabolic burden. The system’s compatibility with cell-free protein synthesis platforms further enables high-yield production of this compound-modified proteins, circumventing cytotoxicity issues associated with prolonged diazirine exposure in vivo.
In eukaryotic systems, such as mammalian HEK293T cells, the M. barkeri PylRS/tRNAPyl pair has been successfully deployed. A critical challenge lies in ensuring tRNAPyl compatibility with eukaryotic elongation factor 1α (eEF1α), which mediates tRNA delivery to ribosomes. Engineering the tRNA’s acceptor stem to mimic eukaryotic lysine tRNAs improves eEF1α binding, boosting this compound incorporation efficiency to ~27% of total histones in chromatin-bound fractions. Additionally, codon context optimization—replacing UAG-stop codons with UAA in nonessential genes—reduces competition with termination factors, enhancing suppression fidelity.
Optimization of Cellular Translation Machinery for High-Fidelity Incorporation
Maximizing this compound incorporation fidelity requires synergistic optimization of the translational apparatus. Directed evolution approaches, such as phage-assisted continuous evolution (PACE), have yielded PylRS variants with 10-fold improved catalytic efficiency for this compound. For example, iterative rounds of PACE targeting the PylRS substrate-binding pocket identified the Met129Leu substitution, which enhances π-stacking interactions with the diazirine ring.
tRNAPyl engineering has also addressed kinetic bottlenecks. The G73C mutation in the tRNA’s discriminator base strengthens binding to elongation factor Tu (EF-Tu) in prokaryotes, increasing the ternary complex’s half-life and improving incorporation rates. In eukaryotes, replacing the tRNAPyl TΨC loop with sequences from human tRNAAla improves nuclear export and aminoacylation efficiency.
Chassis engineering complements these efforts. Deleting release factor 1 (RF1) in E. coli eliminates competition between this compound incorporation and translation termination, achieving near-quantitative UAG suppression. In mammalian cells, co-expression of engineered ribosomes with altered decoding centers reduces misincorporation of endogenous amino acids at UAG sites.
Properties
IUPAC Name |
(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O4/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJVINTUKBDURT-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCCOC(=O)NCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine is a diazirine-containing amino acid derivative that has garnered attention in the fields of chemical biology and proteomics. Its unique structure allows it to serve as a photoreactive probe, enabling the study of protein interactions and dynamics through photolabeling techniques. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and applications in research.
- IUPAC Name : N6-((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine
- Molecular Formula : C12H23N5O3
- Molecular Weight : 285.35 g/mol
- CAS Number : 1337883-32-5
- Purity : 95% .
The biological activity of N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine primarily involves its ability to form reactive intermediates upon exposure to UV light. The diazirine moiety can undergo photolysis, generating a carbene that can covalently bond to nearby nucleophiles, such as amino acids in proteins. This property is utilized for:
- Photocrosslinking : Covalent attachment to proteins allows for the mapping of protein-protein interactions.
- Fluorescence Enhancement : The compound can be used in conjunction with fluorogenic probes to visualize interactions in live cells .
Applications in Research
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine has several notable applications:
- Proteomics : It is employed to identify and characterize protein interactions in complex biological systems.
- Cell Biology : Used to study receptor-ligand interactions and cellular signaling pathways.
- Drug Development : Assists in the identification of drug targets and mechanisms of action.
Case Study 1: Protein Interaction Mapping
In a study published by RSC Advances, researchers utilized diazirine-based probes, including N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine, to map interactions between membrane proteins. The results demonstrated effective labeling and subsequent identification of target proteins through mass spectrometry .
Case Study 2: Live Cell Imaging
Another significant application was reported in a study focusing on live-cell imaging techniques. The incorporation of this compound into cellular systems allowed for real-time observation of protein dynamics and interactions under physiological conditions, showcasing its potential for advancing our understanding of cellular processes .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | N6-((3-(3-Methyl-3H-diazirin... |
| Molecular Formula | C12H23N5O3 |
| Molecular Weight | 285.35 g/mol |
| CAS Number | 1337883-32-5 |
| Purity | 95% |
| Applications | Proteomics, Drug Development |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key lysine-based unnatural amino acids (UNAAs) with photoactivatable or bio-orthogonal functionalities:
*Estimated based on ethoxy analog (511.3 g/mol) with additional methylene group.
Key Differentiators
Diazirine vs. Azide/Alkyne Functionality: Diazirine-based lysines (e.g., the target compound) enable covalent cross-linking upon UV irradiation, making them ideal for capturing transient interactions in dynamic systems like enzyme-substrate complexes . In contrast, azide/alkyne derivatives require bio-orthogonal click chemistry reactions (e.g., CuAAC), which are non-covalent and dependent on exogenous catalysts .
Stability and Reactivity :
- Diazirine groups are stable in dark conditions and tolerate physiological pH and temperature, unlike diazo isomers, which are less photostable . Azides, while stable, require stringent storage conditions to prevent unintended reactions .
Synthetic Accessibility :
- Diazirine-containing lysines are synthesized via multi-step routes starting from ketone precursors, whereas azide/alkyne variants are often commercially available or prepared via simpler carbamate couplings .
Research Findings
Efficacy in Protein Cross-Linking :
Diazirine-modified lysine derivatives have been successfully incorporated into glutathione S-transferase (GST) and cyclin-dependent kinase 5 (Cdk5), enabling UV-induced cross-linking to capture dimeric states or substrate interactions . In contrast, azide/alkyne pairs are more suited for labeling or pull-down assays rather than trapping transient interactions .Comparative Photolysis Kinetics :
The 3-methyl-3H-diazirine group exhibits rapid photolysis (near 350 nm) with a carbene yield of ~65%, outperforming older trifluoromethyl-diazirines (e.g., TPD) in carbene insertion efficiency .Cellular Compatibility : this compound (ethoxy variant) has been used in mammalian cell cultures at 0.25–1 mM concentrations without cytotoxicity, demonstrating superior biocompatibility compared to copper-dependent click chemistry reagents .
Q & A
Q. How does this compound compare to other diazirine-containing UNAAs (e.g., AbK)?
- Answer :
- Structural difference : AbK (N6-[[2-(3-Methyl-3H-diazirin-3-yl)ethoxy]carbonyl]-L-lysine) has a shorter ethylene spacer, potentially reducing steric hindrance .
- Functional performance : The propoxy spacer in this UNAA may enhance flexibility, improving crosslinking range in folded proteins .
- Validation : Compare crosslinking yields in parallel experiments using identical UV conditions and protein models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
